An In-depth Technical Guide on the Discovery and Function of Osteogenic Growth Peptide
An In-depth Technical Guide on the Discovery and Function of Osteogenic Growth Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteogenic Growth Peptide (OGP) is a naturally occurring peptide that has garnered significant interest for its roles in bone formation and hematopoiesis.[1][2] This technical guide provides a comprehensive overview of the discovery, structure, function, and signaling mechanisms of OGP and its biologically active C-terminal fragment, OGP(10-14). The content herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development in the fields of bone biology and regenerative medicine.
Discovery and Structure of Osteogenic Growth Peptide
Osteogenic Growth Peptide was first identified in regenerating rat bone marrow.[3] It is a 14-amino acid peptide with a primary structure identical to the C-terminus of histone H4.[4] The sequence of OGP is highly conserved across species, including humans, rats, and mice, indicating its biological importance.[5] In human serum, OGP is found in micromolar concentrations, predominantly in a complex with an OGP-binding protein (OGPBP).[1][5]
The biologically active portion of OGP has been identified as its C-terminal pentapeptide, designated OGP(10-14), with the amino acid sequence Tyr-Gly-Phe-Gly-Gly.[1] This fragment retains the full spectrum of OGP's biological activities and is responsible for binding to its receptor and initiating intracellular signaling.[1][6]
Biological Functions of Osteogenic Growth Peptide
OGP and its active fragment, OGP(10-14), exhibit a range of biological functions, primarily centered on osteogenesis and hematopoiesis.
Osteogenic Effects
OGP has been demonstrated to be a potent stimulator of bone formation. In vitro studies have shown that OGP can regulate the proliferation and differentiation of osteoblastic and bone marrow stromal cells.[1][6] It has been observed to increase alkaline phosphatase (ALP) activity, a key marker of osteoblast differentiation, and to promote matrix mineralization.[1][6] In vivo studies in animal models have confirmed these osteogenic properties, showing that systemic administration of OGP can increase bone formation, enhance trabecular bone density, and accelerate fracture healing.[1][7] Furthermore, OGP has been shown to reverse ovariectomy-induced bone loss in mice.
Hematopoietic Effects
In addition to its role in bone formation, OGP also influences hematopoiesis. It has been shown to enhance hematopoiesis both in vitro and in vivo.[1] The hematopoietic effects of OGP are thought to be secondary to its primary action on the bone marrow stroma.[1]
Quantitative Data on the Effects of OGP and OGP(10-14)
The following tables summarize the quantitative data from various studies on the effects of OGP and OGP(10-14) on osteoblast proliferation and alkaline phosphatase activity.
Table 1: Effect of OGP and OGP(10-14) on Osteoblast Proliferation
| Cell Line | Peptide | Concentration (M) | Effect on Proliferation | Reference |
| MC3T3-E1 | OGP | 10⁻¹³ | Peak increase in cell number | [8] |
| Primary Human Osteoblasts (hOB) | OGP(10-14) | 10⁻¹² | Ideal concentration for stimulation | [8] |
| Primary Human Osteoblasts (hOB) | OGP(10-14) | 10⁻⁹ | Significant increase (+35%) |
Table 2: Effect of OGP and OGP(10-14) on Alkaline Phosphatase (ALP) Activity
| Cell Line | Peptide | Concentration (M) | Effect on ALP Activity | Reference |
| MC3T3-E1 | OGP | 10⁻¹³ | Modest inhibition | [8] |
| Primary Human Osteoblasts (hOB) | OGP(10-14) | 10⁻⁹ | Significant increase (+60%) |
Signaling Pathways of Osteogenic Growth Peptide
The biological effects of OGP are mediated through specific signaling pathways. Recent research has identified the cannabinoid receptor type 2 (CB2) as a receptor for OGP.[9] The binding of OGP to the CB2 receptor initiates a cascade of intracellular events.
G-protein and MAP Kinase Pathway
OGP(10-14) activates an intracellular Gi-protein-MAP kinase signaling pathway.[1][6] In MC3T3-E1 osteoblastic cells, OGP(10-14) induces the rapid phosphorylation of Extracellular signal-regulated kinases 1/2 (ERK1/2).[8] This leads to increased expression and activation of MAPKAPK2 and enhanced transcriptional activity of the CREB transcription factor, ultimately resulting in cell proliferation.[8]
RhoA/TGF-β1/SFK Pathway
In some cell types, such as the M07-e hematopoietic cell line, OGP(10-14) has been shown to induce differentiation through a RhoA/TGF-β1/Src family kinases (SFKs) signaling pathway.[5] In this pathway, OGP(10-14) activates RhoA, which in turn increases the expression of TGF-β1.[5] This leads to the inhibition of Src kinases, promoting cell differentiation.[5]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of OGP.
Cell Proliferation Assay (MTT Assay)
This protocol is adapted for assessing the effect of OGP on the proliferation of osteoblastic cell lines such as MC3T3-E1.
Materials:
-
MC3T3-E1 cells
-
Alpha-MEM (Minimum Essential Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Osteogenic Growth Peptide (OGP) or OGP(10-14)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MC3T3-E1 cells in a 96-well plate at a density of 8,000 cells/cm² in 100 µL of complete medium.[8]
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
After 24 hours, replace the medium with serum-free medium and incubate for another 24 hours to synchronize the cells.
-
Prepare serial dilutions of OGP or OGP(10-14) in serum-free medium at the desired concentrations (e.g., 10⁻¹⁴ M to 10⁻⁸ M).
-
Remove the synchronization medium and add 100 µL of the prepared OGP solutions to the respective wells. Include a control group with serum-free medium only.
-
Incubate the cells for 48 hours at 37°C and 5% CO₂.[8]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell proliferation as a percentage of the control group.
Alkaline Phosphatase (ALP) Activity Assay
This protocol is designed to measure the effect of OGP on the differentiation of osteoblasts by quantifying ALP activity.
Materials:
-
Osteoblastic cells (e.g., primary human osteoblasts or MC3T3-E1)
-
Osteogenic differentiation medium (complete medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate)
-
Osteogenic Growth Peptide (OGP) or OGP(10-14)
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution
-
ALP assay buffer (e.g., 0.1 M glycine, 1 mM MgCl₂, pH 10.5)
-
0.1 M NaOH
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed osteoblastic cells in a 96-well plate at a density of 5 x 10⁴ cells/cm² in complete medium.[8]
-
Once the cells reach confluence, replace the complete medium with osteogenic differentiation medium containing various concentrations of OGP or OGP(10-14) (e.g., 10⁻¹³ M to 10⁻⁸ M).[8]
-
Culture the cells for 7 to 14 days, changing the medium every 2-3 days.
-
After the culture period, wash the cells twice with PBS.
-
Lyse the cells by adding 100 µL of cell lysis buffer to each well and incubating for 10 minutes at room temperature with gentle shaking.
-
Transfer 50 µL of the cell lysate from each well to a new 96-well plate.
-
Add 50 µL of pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, or until a yellow color develops.
-
Stop the reaction by adding 50 µL of 0.1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.[10]
-
Normalize the ALP activity to the total protein content of each sample, which can be determined using a BCA protein assay kit.
In Vivo Ovariectomy-Induced Bone Loss Model
This protocol describes a common in vivo model to assess the efficacy of OGP in preventing or rescuing estrogen deficiency-induced bone loss.
Materials:
-
Female mice (e.g., C57BL/6, 8-10 weeks old)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Surgical instruments
-
Sutures or wound clips
-
Osteogenic Growth Peptide (OGP)
-
Vehicle control (e.g., saline)
-
Micro-computed tomography (µCT) scanner
Procedure:
-
Acclimatize the mice for at least one week before the procedure.
-
Perform bilateral ovariectomy (OVX) on the experimental group and a sham surgery on the control group under anesthesia. For the sham surgery, the ovaries are located but not removed.
-
Allow the mice to recover for a period of 2-4 weeks to allow for the onset of bone loss.
-
Initiate treatment with OGP or vehicle control. Administration can be via subcutaneous injection or osmotic pumps for continuous delivery. A typical dosage might be in the range of 1-10 µg/kg/day.
-
Continue the treatment for a period of 4-8 weeks.
-
At the end of the treatment period, euthanize the mice and harvest the femurs or tibias.
-
Analyze the bone microarchitecture of the harvested bones using a µCT scanner. Key parameters to measure include bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
Compare the bone parameters between the OVX-vehicle, OVX-OGP, and sham control groups to determine the effect of OGP on bone loss.
Conclusion
Osteogenic Growth Peptide and its active fragment OGP(10-14) are significant regulators of bone formation and hematopoiesis. Their ability to stimulate osteoblast proliferation and differentiation, both in vitro and in vivo, makes them promising candidates for therapeutic applications in conditions such as osteoporosis and fracture healing. The elucidation of their signaling pathways, primarily through the CB2 receptor and downstream effectors like ERK1/2 and RhoA, provides a foundation for the rational design of novel anabolic agents for bone regeneration. The detailed experimental protocols provided in this guide offer a standardized approach for researchers to further investigate the biological functions and therapeutic potential of this intriguing peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of osteogenic growth peptide from osteoblastic MC3T3 E1 cell cultures and demonstration of osteogenic growth peptide binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The small peptide OGP(10-14) reduces proliferation and induces differentiation of TPO-primed M07-e cells through RhoA/TGFbeta1/SFK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Osteogenic growth peptide enhances the rate of fracture healing in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of Osteoblast Differentiation and Iron Content in MC3T3-E1 Cells by Static Magnetic Field with Different Intensities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating Bone Fracture Healing in a Rabbit Model Using Doppler Imaging Modes, Shear Wave Elastography, X‐Ray, and Dual‐Energy X‐Ray Absorptiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drmillett.com [drmillett.com]
